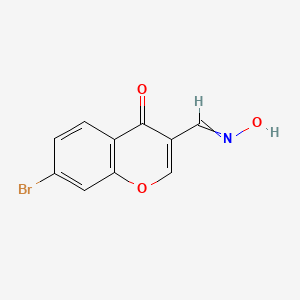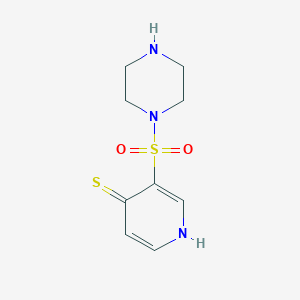
(3-Ethoxycarbonyl-5-ethyl-1-methylpyrazol-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethoxycarbonyl-5-ethyl-1-methylpyrazol-4-yl)boronic acid is an organoboron compound that features a pyrazole ring substituted with ethoxycarbonyl, ethyl, and methyl groups, along with a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxycarbonyl-5-ethyl-1-methylpyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method includes the reaction of ethyl acetoacetate with hydrazine to form the pyrazole ring, followed by alkylation to introduce the ethyl and methyl groups. The boronic acid group can then be introduced via a borylation reaction using a suitable boron reagent .
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Ethoxycarbonyl-5-ethyl-1-methylpyrazol-4-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the conditions and reagents used.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles/Electrophiles: For substitution reactions on the pyrazole ring.
Major Products
Coupled Products: From Suzuki–Miyaura coupling.
Boronic Esters/Borates: From oxidation reactions.
Substituted Pyrazoles: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
(3-Ethoxycarbonyl-5-ethyl-1-methylpyrazol-4-yl)boronic acid has several applications in scientific research:
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (3-Ethoxycarbonyl-5-ethyl-1-methylpyrazol-4-yl)boronic acid in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki–Miyaura coupling but lacks the pyrazole ring.
(4-Methoxyphenyl)boronic Acid: Similar in structure but with a methoxy group instead of the pyrazole ring.
(3-Carboxyphenyl)boronic Acid: Contains a carboxyl group instead of the ethoxycarbonyl group.
Uniqueness
(3-Ethoxycarbonyl-5-ethyl-1-methylpyrazol-4-yl)boronic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and the types of products formed in reactions. This makes it a valuable compound for specific synthetic applications where these properties are desired.
Eigenschaften
Molekularformel |
C9H15BN2O4 |
|---|---|
Molekulargewicht |
226.04 g/mol |
IUPAC-Name |
(3-ethoxycarbonyl-5-ethyl-1-methylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C9H15BN2O4/c1-4-6-7(10(14)15)8(11-12(6)3)9(13)16-5-2/h14-15H,4-5H2,1-3H3 |
InChI-Schlüssel |
IEBYUHKGRXFNIV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(N(N=C1C(=O)OCC)C)CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


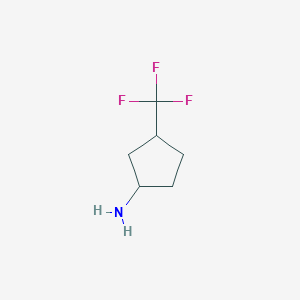

![Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide](/img/structure/B11822193.png)
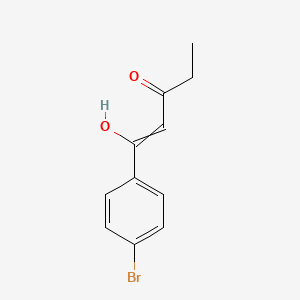
![N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B11822208.png)

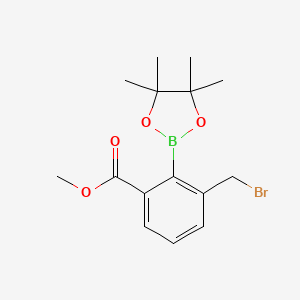
![2-{4-bromo-2-[(methylimino)methyl]phenoxy}-N-methylpropanamide](/img/structure/B11822230.png)


